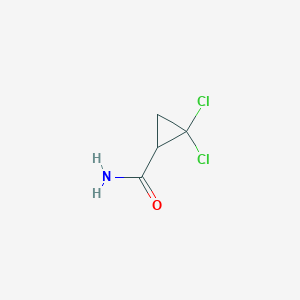

1-(3,4-Dichlorophenyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

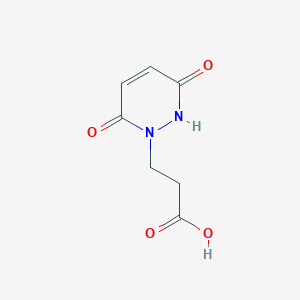

“1-(3,4-Dichlorophenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H8Cl2N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “1-(3,4-Dichlorophenyl)imidazolidin-2-one”, has been a subject of research. Traditional methods involve the condensation reaction of 1,2-diamines and aldehydes . More recent advances in the catalytic synthesis of imidazolidin-2-ones have been reported, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis

The molecular structure of “1-(3,4-Dichlorophenyl)imidazolidin-2-one” consists of a five-membered imidazolidin-2-one ring attached to a dichlorophenyl group . The imidazolidin-2-one ring is a type of heterocycle, which is a ring structure that includes atoms of at least two different elements .Chemical Reactions Analysis

Imidazolidin-2-ones, including “1-(3,4-Dichlorophenyl)imidazolidin-2-one”, are known to be involved in various chemical reactions. For example, unsubstituted imidazolidines are often labile and the rings are susceptible to hydrolysis back to the diamine and the aldehyde .Physical And Chemical Properties Analysis

The molecular weight of “1-(3,4-Dichlorophenyl)imidazolidin-2-one” is 231.08 g/mol . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Catalytic Synthesis of Imidazolidin-2-ones

Specific Scientific Field

Chemistry, specifically catalysis and organic synthesis.

Summary of the Application

Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are used in the development of sustainable and efficient protocols for the synthesis of these heterocycles .

Methods of Application or Experimental Procedures

The review organizes the most common approaches to imidazolidin-2-one derivatives into four main chapters:

Results or Outcomes

The review provides a summary of the catalytic strategies to access imidazolidin-2-ones and benzimidazolidin-2-ones that have appeared in the literature from 2010 to 2018.

Pharmaceutical Importance of Imidazolidine-2-thione Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities .

Methods of Application or Experimental Procedures

Various synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives were developed in the past years . They have been well documented by a steadily increasing number of publications and patents .

Results or Outcomes

Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .

Pharmaceutical Importance of Imidazol-4-ones

Summary of the Application

Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This heterocyclic structural motif is also found naturally occurring in the body .

Methods of Application or Experimental Procedures

Various synthetic strategies for imidazol-4-ones were developed in the past years . They have been well documented by a steadily increasing number of publications and patents .

Results or Outcomes

Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJOHVKUUWHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344875 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

CAS RN |

52420-29-8 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.